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Compound of Interest

Compound Name: Upidosin mesylate

Cat. No.: B15188140

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the efficacy of Upadacitinib and a key competitor, Tofacitinib, in the
treatment of rheumatoid arthritis and ulcerative colitis. The information is supported by data
from pivotal clinical trials.

Upadacitinib and Tofacitinib are both oral small molecule drugs belonging to the Janus kinase
(JAK) inhibitor class. They function by modulating the JAK-STAT signaling pathway, a crucial
mediator of the immune response implicated in several inflammatory diseases. While both
drugs target the same pathway, differences in their selectivity for JAK enzyme isoforms may
contribute to variations in their efficacy and safety profiles.

Mechanism of Action: Targeting the JAK-STAT
Signaling Pathway

Janus kinases are intracellular enzymes that play a critical role in signal transduction for a
variety of cytokines and growth factors. Upon cytokine binding to its receptor, JAKs are
activated, leading to the phosphorylation and activation of Signal Transducer and Activator of
Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they
regulate the transcription of genes involved in inflammation, immune cell proliferation, and
survival. By inhibiting JAKs, Upadacitinib and Tofacitinib disrupt this signaling cascade, thereby
reducing the inflammatory response.
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Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of
Upadacitinib/Tofacitinib.

Efficacy in Rheumatoid Arthritis

The efficacy of Upadacitinib and Tofacitinib in adult patients with moderate to severe
rheumatoid arthritis has been evaluated in numerous Phase 3 clinical trials. The following
tables summarize key efficacy data from the SELECT-COMPARE trial for Upadacitinib and the
ORAL Standard trial for Tofacitinib, both in patients with an inadequate response to
methotrexate.

Table 1: Efficacy of Upadacitinib in Rheumatoid Arthritis (SELECT-COMPARE Trial)[1][2][3]

Efficacy Endpoint Upadacitinib 15 mg Adalimumab 40 mg Placebo + MTX

(Week 12) + MTX (n=651) + MTX (n=327) (n=651)
ACR20 Response 71% - 36%
ACR50 Response 45% 29% 15%
ACR70 Response 25% - 5%

DAS28-CRP <2.6

(Clinical Remission)

29% - 6%

Table 2: Efficacy of Tofacitinib in Rheumatoid Arthritis (ORAL Standard Trial)[4][5][6][7]

Efficacy Endpoint Tofacitinib 5 mg Adalimumab 40 mg Placebo + MTX
(Month 6) BID + MTX (n=201)  + MTX (n=204) (n=101)

ACR20 Response 51.5% 47.2% 28.3%

ACR50 Response 31.3% 27.9% 12.9%

ACR70 Response 15.4% 12.7% 4.0%

DAS28-4(ESR) <2.6

(Clinical Remission)

6.7% 8.8% 1.0%
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Efficacy in Ulcerative Colitis

Both Upadacitinib and Tofacitinib have also demonstrated efficacy in the treatment of
moderately to severely active ulcerative colitis. The tables below present key findings from the
U-ACCOMPLISH and U-ACHIEVE induction trials for Upadacitinib and the OCTAVE Induction
1 & 2 trials for Tofacitinib.

Table 3: Efficacy of Upadacitinib in Ulcerative Colitis (U-ACCOMPLISH & U-ACHIEVE
Induction Trials)[8][9][10][11]

Efficacy Endpoint (Week 8) Upadacitinib 45 mg QD Placebo
Clinical Remission (U-

34% (n=341) 4% (n=174)
ACCOMPLISH)
Clinical Remission (U-

26% (n=319) 5% (n=154)

ACHIEVE)

Table 4: Efficacy of Tofacitinib in Ulcerative Colitis (OCTAVE Induction 1 & 2 Trials)

Efficacy Endpoint (Week 8) Tofacitinib 10 mg BID Placebo
Clinical Remission (OCTAVE
" 18.5% (n=476) 8.2% (n=122)
Clinical Remission (OCTAVE

16.6% (n=443) 3.6% (n=112)

2)

Experimental Protocols

The clinical trials cited above followed rigorous, double-blind, placebo-controlled designs.

Below are summaries of the key methodologies.
SELECT-COMPARE (Upadacitinib in RA)[1][2][3]

o Objective: To evaluate the efficacy and safety of upadacitinib compared to placebo and
adalimumab in patients with moderately to severe active rheumatoid arthritis who had an

inadequate response to methotrexate.
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» Design: Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled
study. Patients were randomized (2:2:1) to receive upadacitinib (15 mg once daily),
adalimumab (40 mg every other week), or placebo, all in combination with a stable
background dose of methotrexate.

Patient Population: Adults with a diagnosis of rheumatoid arthritis for at least 3 months, with
active disease despite stable methotrexate therapy.

Primary Endpoints: The proportion of patients achieving an ACR20 response and the
proportion of patients achieving a DAS28-CRP of less than 2.6 (clinical remission) at Week
12.

ORAL Standard (Tofacitinib in RA)[4][5][6][7]

Objective: To evaluate the efficacy and safety of tofacitinib in patients with active rheumatoid
arthritis with an inadequate response to methotrexate.

Design: Phase 3, 12-month, randomized, double-blind, placebo- and active-controlled,
parallel-group study. Patients were randomized to receive tofacitinib (5 mg or 10 mg twice
daily), adalimumab (40 mg every other week), or placebo, all in combination with
methotrexate.

Patient Population: Adults with active, moderate to severe rheumatoid arthritis who had an
inadequate response to methotrexate.

Primary Endpoints: The proportion of patients with an ACR20 response, the change from
baseline in the Health Assessment Questionnaire—Disability Index (HAQ-DI), and the
proportion of patients with a DAS28-4(ESR) of less than 2.6 at Month 6.

U-ACCOMPLISH & U-ACHIEVE (Upadacitinib in UC)[8][9][10][11]

» Objective: To evaluate the efficacy and safety of upadacitinib as induction therapy in patients
with moderately to severely active ulcerative colitis.

» Design: Two replicate Phase 3, multicenter, randomized, double-blind, placebo-controlled
induction studies. Patients were randomized (2:1) to receive upadacitinib (45 mg once daily)
or placebo for 8 weeks.
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o Patient Population: Adults with a diagnosis of moderately to severely active ulcerative colitis.

» Primary Endpoint: The proportion of patients achieving clinical remission per the Adapted
Mayo score at Week 8.

OCTAVE Induction 1 & 2 (Tofacitinib in UC)

» Objective: To evaluate the efficacy and safety of tofacitinib for the induction of remission in
patients with moderately to severely active ulcerative colitis.

» Design: Two identical Phase 3, randomized, double-blind, placebo-controlled trials. Patients
were randomized to receive tofacitinib (10 mg twice daily) or placebo for 8 weeks.

» Patient Population: Adults with moderately to severely active ulcerative colitis who had an
inadequate response or were intolerant to corticosteroids, immunomodulators, or a TNF
antagonist.

e Primary Endpoint: The proportion of patients in clinical remission at Week 8.
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Figure 2: Generalized experimental workflow for the cited Phase 3 clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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